molecular formula C10H12Br2 B1334969 1,4-Bis(bromomethyl)-2,5-dimethylbenzene CAS No. 35168-62-8

1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Cat. No.: B1334969
CAS No.: 35168-62-8
M. Wt: 292.01 g/mol
InChI Key: MUSYLRHTIZVVCB-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of p-xylene, where the methyl groups at the 1 and 4 positions are substituted with bromomethyl groups. This compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)-2,5-dimethylbenzene can be synthesized through the bromination of 2,5-dimethylbenzyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous flow process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiourea (NH2CSNH2). The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include 1,4-bis(hydroxymethyl)-2,5-dimethylbenzene, 1,4-bis(aminomethyl)-2,5-dimethylbenzene, and 1,4-bis(thiomethyl)-2,5-dimethylbenzene.

    Oxidation: Products include 1,4-bis(formyl)-2,5-dimethylbenzene and 1,4-bis(carboxyl)-2,5-dimethylbenzene.

    Reduction: The major product is 2,5-dimethylbenzene.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,5-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Material Science: The compound is used in the preparation of advanced materials such as liquid crystals and conductive polymers.

    Biological Studies: It is employed in the synthesis of biologically active molecules and as a cross-linking agent in biochemical research.

    Industrial Applications: The compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-bis(bromomethyl)-2,5-dimethylbenzene primarily involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This leads to the formation of new carbon-nucleophile bonds, facilitating various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the transition state during nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)-2,5-dimethylbenzene: Similar in structure but with chlorine atoms instead of bromine.

    1,4-Bis(iodomethyl)-2,5-dimethylbenzene: Contains iodine atoms instead of bromine.

    1,4-Bis(methyl)-2,5-dimethylbenzene: Lacks halogen atoms, making it less reactive.

Uniqueness

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is unique due to the presence of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This makes it an ideal intermediate for various chemical reactions, offering a balance between reactivity and stability. The compound’s specific reactivity profile allows for selective transformations, making it valuable in both research and industrial applications.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSYLRHTIZVVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CBr)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188661
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
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Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35168-62-8
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35168-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168628
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Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
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Record name 1,4-bis(bromomethyl)-2,5-dimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,4-bis(bromomethyl)-2,5-dimethylbenzene in the synthesis of 2-({4-[(1H-Imidazol-2-ylsulfanyl)methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole?

A1: this compound serves as the starting material in the synthesis of 2-({4-[(1H-Imidazol-2-ylsulfanyl)methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole. The two bromine atoms in this compound act as leaving groups in a nucleophilic substitution reaction. Two equivalents of 2-mercaptoimidazole, acting as the nucleophile, displace the bromine atoms, resulting in the formation of the target compound []. This reaction highlights the utility of this compound as a versatile building block for creating molecules with two imidazole rings connected by a flexible linker.

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